

Bemcentinib pembrolizumab versus pembrolizumab alone

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Compound Focus: Bemcentinib

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Clinical Efficacy and Safety Data

The table below summarizes key efficacy and safety findings from clinical trials investigating **bemcentinib** plus pembrolizumab compared to published data on pembrolizumab monotherapy.

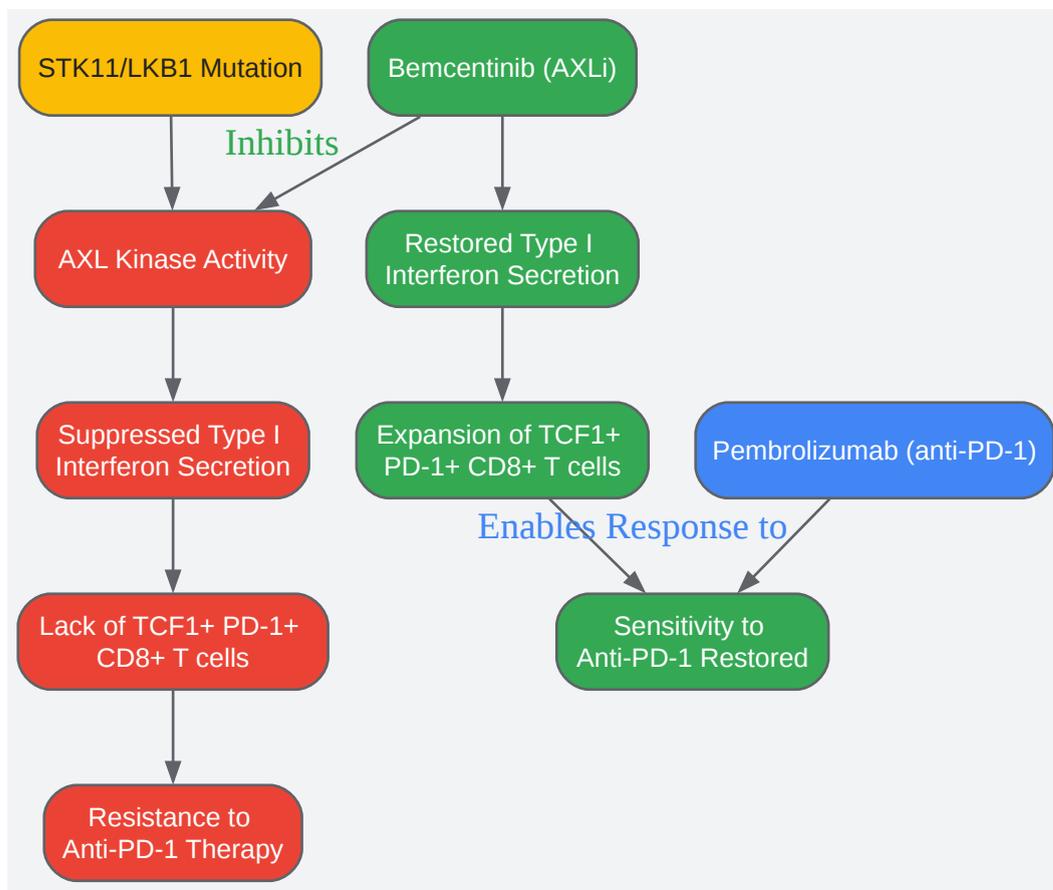
Metric	Bemcentinib + Pembrolizumab (in specific populations)	Pembrolizumab Monotherapy (as historical context)
Primary Use Case	Overcoming anti-PD-1 resistance, particularly in STK11/LKB1 mutant NSCLC [1]; 2nd-line therapy in chemotherapy-refractory NSCLC [2]	1st-line therapy for metastatic NSCLC with PD-L1 TPS $\geq 50\%$ [3]
Objective Response Rate (ORR)	40% in chemo-refractory, immuno-naïve NSCLC (Phase II) [2]; Preliminary clinical response in STK11/LKB1 mutant NSCLC [1]	~39.5% in PD-L1 TPS $\geq 50\%$ (5-year analysis, KEYNOTE-042) [3]
Overall Survival (OS)	Median OS of 12.2 months in chemo-refractory, immuno-naïve NSCLC (Phase II) [2]	Median OS of 22.62 months in PD-L1 TPS $\geq 50\%$ (network meta-analysis) [3]

Metric	Bemcentinib + Pembrolizumab (in specific populations)	Pembrolizumab Monotherapy (as historical context)
Progression-Free Survival (PFS)	Data not fully available for combo; mRFS 2.1 mos (bemcentinib mono in AML) [4]	Median PFS of 7.41 months in PD-L1 TPS $\geq 50\%$ (network meta-analysis) [3]
Key Patient Biomarker	AXL expression and STK11/LKB1 mutation status are key predictive biomarkers [1] [2]	PD-L1 Tumor Proportion Score (TPS) is the primary biomarker [3]
Common TRAEs	Asthenia/fatigue (48%), increased transaminases (43%, reversible), diarrhea (33%) [2]	Immune-related AEs (irAEs); any trAEs and Grade ≥ 3 trAEs lower than chemo-combos [3]

Mechanism of Action and Rationale for Combination

The scientific rationale for combining **bemcentinib** with pembrolizumab is to overcome inherent and acquired resistance to immune checkpoint blockade, not to directly enhance pembrolizumab's efficacy in responsive tumors.

- **AXL Inhibition Reverses Immunosuppression:** AXL is a receptor tyrosine kinase that acts as an innate immune checkpoint. Its activation on dendritic cells and other innate immune cells suppresses the production of **type I interferon**, a critical signal for priming and activating anti-tumor CD8+ T cells [1].
- **Restoring Response in STK11/LKB1 Mutant NSCLC:** AXL inhibition is particularly relevant for NSCLCs with co-mutations in **KRAS** and **STK11/LKB1 (KL)**. These tumors are notoriously refractory to anti-PD-1/PD-L1 therapy because their microenvironment lacks **TCF1+ PD-1+ CD8+ T cells**, a stem-like population essential for responding to checkpoint blockade. Research shows that systemic AXL inhibition induces type I interferon secretion, leading to the expansion of this crucial T cell population and restoring sensitivity to PD-1 blockade [1]. The following diagram illustrates this mechanism.



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Detailed Experimental Protocols

For researchers looking to validate these findings or explore related mechanisms, the following summarizes key methodologies from the foundational study [1].

1. In Vivo Syngeneic Mouse Models

- **Purpose:** To evaluate the efficacy of **bemcentinib** and anti-PD-1 combination therapy and confirm its immune-mediated mechanism.
- **Cell Lines:** Use murine lung adenocarcinoma cell lines derived from Kras-mutant/Tp53-knockout (KP) models. Generate isogenic Stk11/Lkb1-deficient (KPL) lines using CRISPR-Cas9.
- **Animal Modeling:** Implant KP and KPL cells subcutaneously into immunocompetent C57BL/6J mice and into Rag1-deficient mice (lacking adaptive immunity).
- **Dosing:** Treat tumor-bearing mice with vehicle, **bemcentinib** alone, anti-PD-1 antibody alone, or the combination. **Bemcentinib** is typically administered orally.

- **Analysis:** Monitor tumor growth. The combination should show significant tumor control in immunocompetent but not Rag1-deficient mice, proving an immune-dependent effect.

2. Immune Profiling via Single-Cell RNA Sequencing (scRNA-seq)

- **Purpose:** To characterize the tumor immune microenvironment and identify key immune cell populations affected by the therapy.
- **Sample Processing:** Isolate tumor-infiltrating immune cells (T cells and myeloid cells) from dissociated murine tumors.
- **scRNA-seq:** Use a platform like 10x Genomics for library preparation and sequencing.
- **Bioinformatic Analysis:** Cluster cells based on gene expression patterns. Annotate cell types using canonical markers (e.g., Cd3e, Cd8a for T cells; Itgam, Adgre1 for macrophages). Pay close attention to the Tcf7 (encodes TCF1) expression cluster in CD8+ T cells. The key finding is that KPL tumors have fewer Tcf7+ CD8 T cells, which expands upon combination treatment.

3. Flow Cytometry Validation

- **Purpose:** To confirm scRNA-seq findings at the protein level and quantify specific T cell populations.
- **Cell Preparation:** Create single-cell suspensions from harvested tumors.
- **Staining:** Use fluorescently labeled antibodies against surface markers (CD45, CD3, CD8, PD-1) and intracellular markers (TCF1). Include a viability dye.
- **Analysis:** Acquire data on a flow cytometer and analyze with software (e.g., FlowJo). The percentage of **TCF1+PD-1+CD8+ T cells** is the critical readout, expected to increase in the combination therapy group.

Interpretation Guide for Researchers

- **Biomarker-Driven Application:** The value of the **bemcentinib**-pembrolizumab combination is not as a broad replacement for pembrolizumab monotherapy, but as a **rescue strategy for defined resistant populations**, particularly **STK11/LKB1 mutant NSCLC**.
- **Clinical Trial Context:** The promising 40% ORR for the combination was in chemotherapy-refractory patients, a population with limited options [2]. Cross-trial comparisons with pembrolizumab monotherapy (which is often used first-line) should be made with caution due to differences in patient populations and lines of therapy.
- **Future Directions:** Research is ongoing to define AXL expression thresholds for patient selection and to explore this combination in other cancers where AXL mediates an immunosuppressive microenvironment.

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Address: Ontario, CA 91761, United States

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